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Compound of Interest

Compound Name: 1,7-Dichloroisoquinoline

Cat. No.: B1300162

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of 1,7-dichloroisoquinoline as a potential
building block in medicinal chemistry. While the broader isoquinoline framework is a well-
established scaffold in numerous therapeutic agents, the specific substitution pattern of 1,7-
dichloroisoquinoline remains a largely unexplored area of research. This document
summarizes the available information on its synthesis, and physicochemical properties, and
discusses its potential, drawing parallels from more extensively studied chlorinated isoquinoline
and quinoline analogs.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of a building block is crucial for
its application in drug design and synthesis. The properties of 1,7-dichloroisoquinoline are
summarized below.
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Property Value Source
Molecular Formula CoHsCI2N [1112]
Molecular Weight 198.05 g/mol [2]

CAS Number 70810-24-1 [1][2]
XLogP3 3.7 [3]
Hydrogen Bond Donor Count 0 [3]
Hydrogen Bond Acceptor

C:;untg p ! 3]
Rotatable Bond Count 0 [3]

Exact Mass

196.979901 g/mol

[3]

Monoisotopic Mass

196.979901 g/mol

[3]

Topological Polar Surface Area

12.9 A2

[3]

Heavy Atom Count

12

[3]

Synthesis of the 1,7-Dichloroisoquinoline Core

The synthesis of 1,7-dichloroisoquinoline has been reported, providing a viable route to

access this scaffold for further chemical exploration.

Experimental Protocol: Synthesis of 1,7-
Dichloroisoquinoline

Materials:

Compound 134C (precursor, specific structure not detailed in the provided source)

Dry Toluene

N,N-Dimethylformamide (DMF)

Thionyl chloride (SOCI2)
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 Silica gel

o Ethyl acetate

e Petroleum ether
Procedure:

e To a solution of Compound 134C (280 mg, 3.12 mmol) in dry toluene (10 mL), add DMF (1
mL) and SOCIz (1 mL).[4]

« Stir the reaction mixture at 80 °C for 3 hours.[4]
o Cool the reaction mixture to room temperature and concentrate under reduced pressure.[4]

 Purify the residue using flash column chromatography on silica gel, eluting with a gradient of
ethyl acetate in petroleum ether (from 10% to 30% v/v) to afford 1,7-dichloroisoquinoline.

[4]
Characterization:
e LC-MS (ESI) m/z: 198 [M+H]*[4]

e H-NMR (CDCls, 400 MHz): & (ppm) 7.59 (d, J= 5.6 Hz, 1H), 7.70 (dd, J= 2.4, 8.8 Hz, 1H),
7.81 (d, J= 8.8 Hz, 1H), 8.29 (d, J= 5.6 Hz, 1H), 8.34 (d, J= 1.2 Hz, 1H)[4]

Starting Material Reaction Workup & Purification Final Product
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Synthetic Workflow for 1,7-Dichloroisoquinoline

Potential in Medicinal Chemistry

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.chemicalbook.com/synthesis/1-7-dichloroisoquinoline.htm
https://www.chemicalbook.com/synthesis/1-7-dichloroisoquinoline.htm
https://www.chemicalbook.com/synthesis/1-7-dichloroisoquinoline.htm
https://www.benchchem.com/product/b1300162?utm_src=pdf-body
https://www.chemicalbook.com/synthesis/1-7-dichloroisoquinoline.htm
https://www.chemicalbook.com/synthesis/1-7-dichloroisoquinoline.htm
https://www.chemicalbook.com/synthesis/1-7-dichloroisoquinoline.htm
https://www.benchchem.com/product/b1300162?utm_src=pdf-body-img
https://www.benchchem.com/product/b1300162?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1300162?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

While direct biological data for derivatives of 1,7-dichloroisoquinoline is scarce in the
reviewed literature, the broader families of chlorinated quinolines and isoquinolines are rich in
medicinally relevant compounds. These scaffolds are prevalent in drugs targeting a range of
diseases, most notably cancer and malaria.

The chlorine substituents on the 1,7-dichloroisoquinoline ring offer two reactive sites for
further functionalization through nucleophilic substitution reactions. This allows for the
introduction of various pharmacophores and side chains to modulate the biological activity and
physicochemical properties of the resulting molecules. The positions of the chlorine atoms may
influence the electronics and steric hindrance of the molecule, potentially leading to unique
structure-activity relationships (SAR) compared to other dichloroisoquinoline isomers.

Given the established role of the 7-chloroquinoline moiety in antimalarial drugs like chloroquine
and the anticancer activity of numerous kinase inhibitors bearing a quinoline or isoquinoline
core, it is plausible that derivatives of 1,7-dichloroisoquinoline could exhibit interesting
biological profiles. For instance, the 7-chloro position is often crucial for the antimalarial activity
of 4-aminoquinolines.

The potential for 1,7-dichloroisoquinoline to serve as a scaffold for kinase inhibitors is also
noteworthy. Kinases play a pivotal role in cellular signaling, and their dysregulation is a
hallmark of cancer. The isoquinoline ring system can be elaborated to interact with the ATP-
binding site of various kinases.

Future Directions

The lack of extensive research on 1,7-dichloroisoquinoline and its derivatives presents an
opportunity for new avenues of investigation in drug discovery. Future work could focus on:

o Library Synthesis: Utilizing the available synthetic route to generate a library of diverse 1,7-
dichloroisoquinoline derivatives with substitutions at the 1- and/or 7-positions.

» Biological Screening: Screening this library against a panel of cancer cell lines, parasitic
strains (e.g., Plasmodium falciparum), and a broad range of kinases to identify initial hits.

» Structure-Activity Relationship (SAR) Studies: Elucidating the SAR to optimize the potency
and selectivity of any identified hit compounds.
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o Computational Modeling: Employing molecular docking and other computational tools to
predict the potential biological targets of 1,7-dichloroisoquinoline derivatives and guide the
design of new analogs.

In conclusion, while 1,7-dichloroisoquinoline is currently an underrepresented building block
in medicinal chemistry literature, its structural features and the proven track record of related
chloro-substituted heterocyclic scaffolds suggest that it holds potential for the development of
novel therapeutic agents. Further exploration of this scaffold is warranted to unlock its full
medicinal chemistry potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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